N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1421471-96-6
VCID: VC4580589
InChI: InChI=1S/C22H21F3N4O/c23-22(24,25)17-5-3-4-16(12-17)21(30)27-14-18-13-20(15-8-10-26-11-9-15)29(28-18)19-6-1-2-7-19/h3-5,8-13,19H,1-2,6-7,14H2,(H,27,30)
SMILES: C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4
Molecular Formula: C22H21F3N4O
Molecular Weight: 414.432

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

CAS No.: 1421471-96-6

Cat. No.: VC4580589

Molecular Formula: C22H21F3N4O

Molecular Weight: 414.432

* For research use only. Not for human or veterinary use.

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide - 1421471-96-6

Specification

CAS No. 1421471-96-6
Molecular Formula C22H21F3N4O
Molecular Weight 414.432
IUPAC Name N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C22H21F3N4O/c23-22(24,25)17-5-3-4-16(12-17)21(30)27-14-18-13-20(15-8-10-26-11-9-15)29(28-18)19-6-1-2-7-19/h3-5,8-13,19H,1-2,6-7,14H2,(H,27,30)
Standard InChI Key LYTUFVHCORKGTF-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4

Introduction

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule were not found in the provided sources, similar compounds are synthesized using the following general steps:

  • Formation of the Pyrazole Core:

    • Reacting hydrazine derivatives with β-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.

  • Substitution on the Pyrazole Ring:

    • Introducing the cyclopentyl group and pyridine moiety through alkylation or Suzuki coupling reactions.

  • Benzamide Derivative Synthesis:

    • Preparing 3-(trifluoromethyl)benzoic acid and converting it into benzoyl chloride using thionyl chloride.

    • Coupling benzoyl chloride with an amine derivative of the substituted pyrazole to form the final product.

Example Reaction Scheme:

Pyrazole Derivative+Benzoyl ChlorideBaseFinal Compound\text{Pyrazole Derivative} + \text{Benzoyl Chloride} \xrightarrow{\text{Base}} \text{Final Compound}

These reactions are often performed under inert atmospheres (e.g., nitrogen) to prevent side reactions.

Potential Applications

The structural features of this compound suggest potential applications in drug discovery:

Anticancer Activity

Compounds containing trifluoromethyl groups and heterocyclic scaffolds have demonstrated cytotoxic activity against various cancer cell lines by targeting enzymes or DNA replication pathways .

Anti-inflammatory Potential

Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Identifies hydrogen environments (e.g., aromatic protons on pyrazole and benzene rings).

    • 13C^13C NMR: Confirms carbon connectivity.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like amides (C=OC=O) and trifluoromethyl (CF3CF_3).

  • X-ray Crystallography:

    • Provides detailed structural confirmation if crystalline samples are available.

Research Findings

While specific biological data for this compound were not directly available in the sources, related compounds have shown promising results:

Study TypeFindings
Docking StudiesPyrazole-based molecules exhibit strong binding to enzyme active sites .
Cytotoxicity AssaysTrifluoromethylated benzamides show selective activity against tumor cells .
Antiviral ScreeningPyridine derivatives inhibit viral replication in vitro .

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